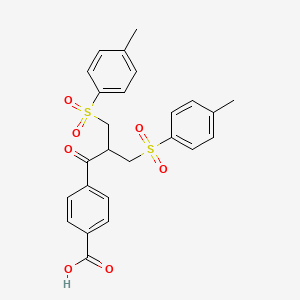

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

CAS No.: 124243-00-1

Cat. No.: VC6038128

Molecular Formula: C25H24O7S2

Molecular Weight: 500.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124243-00-1 |

|---|---|

| Molecular Formula | C25H24O7S2 |

| Molecular Weight | 500.58 |

| IUPAC Name | 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |

| Standard InChI | InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |

| Standard InChI Key | HGOBHXGITKMPPL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid, reflects its three-dimensional structure . Key features include:

-

Benzoic acid backbone: Provides a carboxylic acid group (-COOH) for further derivatization, such as esterification or amidation .

-

Propanoyl bridge: Connects the aromatic rings while hosting two sulfonate groups.

-

Tosyl (p-toluenesulfonyl) groups: Electron-withdrawing sulfonate moieties that act as protecting groups for hydroxyl or amine functionalities during synthetic procedures .

The molecule’s geometry, confirmed by PubChem’s 3D conformer model, reveals a sterically crowded core due to the two bulky tosylmethyl substituents . This steric hindrance influences reactivity, often directing reactions to specific sites.

Spectroscopic and Computational Data

-

XLogP3-AA: 3.7, indicating moderate lipophilicity suitable for organic solvent-based reactions .

-

Hydrogen bonding: One donor (carboxylic acid) and seven acceptor sites (sulfonyl oxygens, carbonyl groups) .

-

Rotatable bonds: Nine, enabling conformational flexibility despite steric constraints .

Synthetic Utility and Reactivity

Role in Multi-Step Synthesis

The compound’s design facilitates its use as a chemoselective protecting group and nucleophilic substitution precursor:

-

Tosyl group stability: Resists acidic and basic conditions, allowing orthogonal deprotection strategies .

-

Chloride derivative: The acid chloride form (CAS: 124243-01-2) enhances electrophilicity for acylations .

Table 1: Key Functional Groups and Reactivity

| Functional Group | Role in Synthesis | Example Reaction |

|---|---|---|

| Benzoic acid (-COOH) | Carboxylic acid derivatization | Esterification with alcohols |

| Tosyl (-SO₂C₆H₄CH₃) | Hydroxyl/amine protection | Sulfonylation of alcohols |

| Propanoyl linker | Spatial separation of substituents | Cross-coupling reactions |

Pharmaceutical Applications

The compound’s utility in drug development is evidenced by:

-

NSAID precursor: Benzoic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (e.g., aspirin analogs) .

-

PEG linker synthesis: AxisPharm’s catalog highlights its use in creating polyethylene glycol (PEG) conjugates for drug delivery .

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 1.9977 | 0.3995 | 0.1998 |

| 5 | 9.9884 | 1.9977 | 0.9988 |

| 10 | 19.9768 | 3.9954 | 1.9977 |

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, unresolved questions include:

-

Catalytic applications: Potential as a ligand in asymmetric catalysis remains unexplored.

-

Biological activity: No studies examine its direct pharmacological effects, likely due to its role as an intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume